molecular formula C22H29N5O3S B2633530 N-(2-ethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899755-69-2

N-(2-ethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2633530
CAS No.: 899755-69-2
M. Wt: 443.57
InChI Key: UOQUIZHHACGQOR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H29N5O3S and its molecular weight is 443.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been a subject of interest in the synthesis of various derivatives, such as N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives. These derivatives have been synthesized and characterized through various methods like NMR, IR, and MS, indicating the compound's potential as a versatile chemical intermediate (Yang Jing, 2010).

Biological Applications and Pharmacological Studies

  • The compound has been utilized in the study of ligands for the histamine H4 receptor (H4R). These studies involve optimizing the compound's potency, leading to findings on its in vitro and in vivo effects as an anti-inflammatory agent and its potential in pain management (R. Altenbach et al., 2008).
  • Additionally, it has been explored in the synthesis of compounds with implications in memory enhancement in mice. This highlights its potential use in neuropharmacology and as a tool for understanding memory-related processes (Li Ming-zhu, 2008).
  • The compound's derivatives have been studied for their potential as DNA minor groove binders, which is significant in the field of molecular biology and pharmaceutical sciences (C. Clark et al., 1998).

Anticancer and Antimicrobial Applications

  • Research has explored the compound's derivatives for antitumor activities, demonstrating its role in the development of potential anticancer agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
  • Studies have also shown its applications in antimicrobial activities, particularly in synthesizing derivatives that show significant antibacterial activity against both Gram-negative and Gram-positive bacteria (M. A. Kumari et al., 2017).

Pesticidal and Analgesic Activities

  • The compound has been utilized in synthesizing derivatives with pesticidal activities, demonstrating its potential in developing new pest control agents (W. Choi et al., 2015).
  • Research into its derivatives also includes evaluating analgesic and anti-inflammatory activities, suggesting its possible use in pain management and anti-inflammatory drugs (P. Nayak et al., 2014).

Dual Cytokine Regulator

  • One derivative of the compound has been identified as a dual cytokine regulator, acting on tumor necrosis factor (TNF)-alpha and interleukin-10. This indicates its potential application in treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease (T. Fukuda et al., 2000).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3S/c1-3-30-19-10-5-4-8-17(19)23-20(28)15-31-21-16-7-6-9-18(16)27(22(29)24-21)26-13-11-25(2)12-14-26/h4-5,8,10H,3,6-7,9,11-15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQUIZHHACGQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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